molecular formula C8H10F2N2O B13599564 (3-(Difluoromethoxy)benzyl)hydrazine

(3-(Difluoromethoxy)benzyl)hydrazine

Cat. No.: B13599564
M. Wt: 188.17 g/mol
InChI Key: HAQNKLZMNJJFIK-UHFFFAOYSA-N
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Description

(3-(Difluoromethoxy)benzyl)hydrazine is an organic compound with the molecular formula C8H10F2N2O It is characterized by the presence of a difluoromethoxy group attached to a benzyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoromethoxy)benzyl)hydrazine typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethoxy)benzyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

(3-(Difluoromethoxy)benzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Difluoromethoxy)benzyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • (3-(Difluoromethoxy)-4-methoxybenzyl)hydrazine
  • (3-(Difluoromethoxy)phenyl)hydrazine

Uniqueness

(3-(Difluoromethoxy)benzyl)hydrazine is unique due to the presence of both the difluoromethoxy and hydrazine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C8H10F2N2O

Molecular Weight

188.17 g/mol

IUPAC Name

[3-(difluoromethoxy)phenyl]methylhydrazine

InChI

InChI=1S/C8H10F2N2O/c9-8(10)13-7-3-1-2-6(4-7)5-12-11/h1-4,8,12H,5,11H2

InChI Key

HAQNKLZMNJJFIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CNN

Origin of Product

United States

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